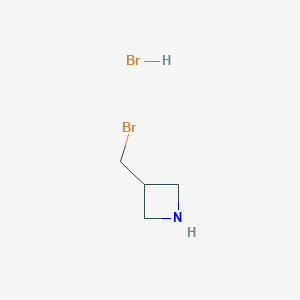
4-Methyl-2-(p-tolyl)pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(p-tolyl)pyrrole is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This particular compound features a methyl group at the 4-position and a p-tolyl group at the 2-position, making it a substituted pyrrole derivative. Pyrrole derivatives are known for their biological and chemical significance, often found in natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(p-tolyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this compound, the reaction between 4-methyl-1,4-diketone and p-toluidine in the presence of an acid catalyst can yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other catalytic methods that ensure high yield and purity. The use of environmentally friendly solvents and catalysts is often preferred to align with green chemistry principles .
化学反应分析
Types of Reactions: 4-Methyl-2-(p-tolyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield hydrogenated pyrrole derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various substituted pyrrole derivatives .
科学研究应用
4-Methyl-2-(p-tolyl)pyrrole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 4-Methyl-2-(p-tolyl)pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
相似化合物的比较
2-Methylpyrrole: Lacks the p-tolyl group, resulting in different chemical and biological properties.
4-Methylpyrrole: Lacks the p-tolyl group, affecting its reactivity and applications.
2-(p-Tolyl)pyrrole: Lacks the methyl group at the 4-position, leading to variations in its chemical behavior.
Uniqueness: 4-Methyl-2-(p-tolyl)pyrrole’s unique combination of substituents at the 2- and 4-positions imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
4-methyl-2-(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C12H13N/c1-9-3-5-11(6-4-9)12-7-10(2)8-13-12/h3-8,13H,1-2H3 |
InChI 键 |
ZZXXARUPVAGHLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=CN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Trimethylsilyl)ethynyl]thiazole-2-carbaldehyde](/img/structure/B13704408.png)

![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)
![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)
![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)

![[3-(4-Bromo-3,5-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704460.png)






